
1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Br2FO and a molecular weight of 323.98 g/mol This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone
Preparation Methods
The synthesis of 1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one typically involves the bromination of 1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction conditions include maintaining a specific temperature and using a solvent such as acetic acid or dichloromethane to facilitate the reaction . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts and temperature control to optimize the reaction outcomes.
Scientific Research Applications
1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one can be compared with other halogenated aromatic ketones, such as:
- 1-Bromo-1-(4-chlorophenyl)propan-2-one
- 1-Bromo-1-(3-fluorophenyl)propan-2-one
- 1-Bromo-1-(2-iodophenyl)propan-2-one
These compounds share similar structural features but differ in the type and position of halogen atoms, which can influence their reactivity and applications. The presence of different halogens can lead to variations in chemical behavior, biological activity, and industrial uses .
Biological Activity
1-Bromo-1-(5-bromo-2-(fluoromethyl)phenyl)propan-2-one is a halogenated ketone that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structural features, including multiple halogen atoms and a ketone functional group, suggest significant interactions with biological systems. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H8Br2F1O
- Molecular Weight : 292.98 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances the compound's lipophilicity and binding affinity, facilitating its interaction with biological macromolecules.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways within cells.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Studies have demonstrated its efficacy in reducing pro-inflammatory cytokine levels in vitro.
Data Summary
Biological Activity | Observations |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Anti-inflammatory | Reduces cytokine production in cell cultures |
Enzyme Inhibition | Potential inhibition of cyclooxygenase (COX) enzymes |
Case Studies
Several case studies have explored the therapeutic applications of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effectiveness against E. coli and S. aureus.
- Method : Disk diffusion method.
- Results : Showed significant inhibition zones compared to control groups.
-
Inflammation Model Study :
- Objective : Assess anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages.
- Method : Cytokine assay.
- Results : Decreased levels of TNF-alpha and IL-6 were observed after treatment with the compound.
Properties
Molecular Formula |
C10H9Br2FO |
---|---|
Molecular Weight |
323.98 g/mol |
IUPAC Name |
1-bromo-1-[5-bromo-2-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Br2FO/c1-6(14)10(12)9-4-8(11)3-2-7(9)5-13/h2-4,10H,5H2,1H3 |
InChI Key |
LMYHDXSXWNXBFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)Br)CF)Br |
Origin of Product |
United States |
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